2-(Diethylamino)-N,N-diethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(Diethylamino)-N,N-diethylacetamide involves condensation reactions and other chemical synthesis methods. For instance, synthesis involving the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine has been described, leading to novel pyrimidinones with structural similarities (Craciun et al., 1998).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and quantum-chemical calculations, have been conducted to determine the structure of related compounds. These studies reveal detailed insights into the molecular geometry, bond distances, angles, and tautomeric forms (Craciun et al., 1999).

Chemical Reactions and Properties

Research into the chemical reactions and properties of compounds akin to this compound focuses on their reactivity and interaction with other chemicals. For example, studies on the bromine atom reactivity in diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate highlight the nucleophilic substitution reactions characteristic of these compounds (Tada, 1966).

Physical Properties Analysis

Investigations into the physical properties of this compound and related compounds include studies on their solvation free energy, molecular docking simulations, and pharmacokinetic behavior, offering insights into their stability and biological activity potential (Anban et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been analyzed through various methods, including fluorescence studies, which explore the emission characteristics and quantum yields in different solvents. Such analyses contribute to understanding the electronic properties and potential applications of these compounds (Ershov et al., 2017).

科学的研究の応用

Biological Effects of Acetamide Derivatives

A comprehensive review by Kennedy (2001) explores the biological effects of acetamide and its derivatives, including N,N-dimethylacetamide (DMAC), which shares structural similarities with 2-(Diethylamino)-N,N-diethylacetamide. The review details the commercial importance of these chemicals and updates information on their biological consequences of exposure in humans. This includes insights into the varied biological responses among similar chemicals and the expansion of environmental toxicology data over the years, illustrating the complexity of understanding and managing the biological impact of such compounds (Kennedy, 2001).

Advances in Polymer Science

Research into polysuccinimide and its derivatives, as discussed by Jalalvandi and Shavandi (2018), highlights the potential of these polymers in medical sciences due to their biocompatibility and degradability. Polysuccinimide, through thermal polymerization, serves as a precursor to polyaspartic acid and various polyaspartamides, indicating the versatility and applicability of these compounds in developing biodegradable materials for medical applications (Jalalvandi & Shavandi, 2018).

Environmental Considerations and Safety

The environmental occurrence and safety assessments of N,N-diethyl-m-toluamide (DEET) by Chen-Hussey, Behrens, and Logan (2014) provide a framework for understanding the implications of widespread use of chemical repellents. While focusing on DEET, the methodologies and considerations outlined in this study are relevant for assessing the environmental impact and human safety of related chemical compounds, including this compound (Chen-Hussey et al., 2014).

Neuroplasticity and Pharmacological Research

Aleksandrova and Phillips (2021) review the therapeutic efficacy of ketamine and classical psychedelics for depression, focusing on neuroplasticity as a convergent mechanism. This research underscores the importance of understanding the pharmacological effects of compounds on the brain and their potential therapeutic applications, which may extend to related compounds like this compound (Aleksandrova & Phillips, 2021).

Safety and Hazards

作用機序

Target of Action

2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .

Biochemical Pathways

It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .

Result of Action

The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .

Action Environment

The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .

特性

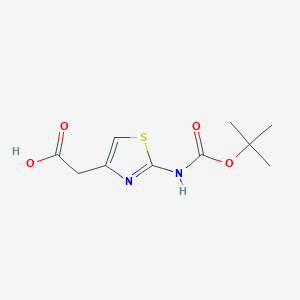

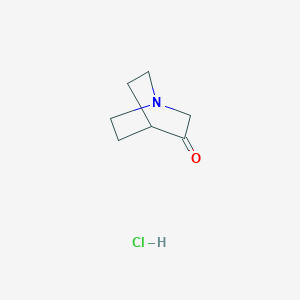

IUPAC Name |

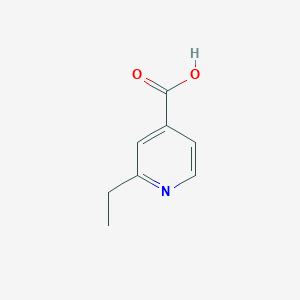

2-(diethylamino)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBJZXGXJGLKNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537952 |

Source

|

| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27794-54-3 |

Source

|

| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)